molecular formula C10H20O B14281294 2,3,4,5-Tetramethylhexanal CAS No. 136343-21-0

2,3,4,5-Tetramethylhexanal

Cat. No.: B14281294
CAS No.: 136343-21-0
M. Wt: 156.26 g/mol
InChI Key: KNPCAXPRSRIULI-UHFFFAOYSA-N
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Description

2,3,4,5-Tetramethylhexanal is an organic compound with the molecular formula C10H20O. It is an aldehyde, characterized by the presence of a formyl group (-CHO) attached to a carbon chain. This compound is notable for its structural complexity due to the presence of four methyl groups attached to the hexane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetramethylhexanal typically involves the oxidation of 2,3,4,5-tetramethylhexanol. This can be achieved using various oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane under controlled conditions to prevent over-oxidation to the corresponding carboxylic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic oxidation processes. These processes often use metal catalysts such as palladium or platinum supported on carbon, which facilitate the selective oxidation of the alcohol to the aldehyde.

Types of Reactions:

    Oxidation: this compound can be further oxidized to 2,3,4,5-tetramethylhexanoic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to 2,3,4,5-tetramethylhexanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The formyl group in this compound can undergo nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.

    Reduction: NaBH4, LiAlH4.

    Substitution: Grignard reagents, organolithium compounds.

Major Products Formed:

    Oxidation: 2,3,4,5-Tetramethylhexanoic acid.

    Reduction: 2,3,4,5-Tetramethylhexanol.

    Substitution: Various substituted derivatives depending on the nucleophile.

Scientific Research Applications

2,3,4,5-Tetramethylhexanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound can be used in studies involving aldehyde reactivity and metabolism.

    Medicine: Research into aldehyde dehydrogenase enzymes often utilizes aldehydes like this compound to understand enzyme specificity and activity.

    Industry: It is used in the production of fragrances and flavoring agents due to its distinctive odor profile.

Mechanism of Action

The mechanism by which 2,3,4,5-Tetramethylhexanal exerts its effects typically involves its reactivity as an aldehyde. Aldehydes are highly reactive due to the presence of the carbonyl group, which can participate in various chemical reactions. The compound can form Schiff bases with amines, undergo nucleophilic addition reactions, and be involved in oxidation-reduction processes. These reactions are crucial in both synthetic organic chemistry and biological systems.

Comparison with Similar Compounds

    2,3,4,5-Tetramethylhexane: The corresponding alkane, lacking the formyl group, is less reactive and does not participate in the same range of chemical reactions.

    2,3,4,5-Tetramethylhexanol: The alcohol form, which can be oxidized to the aldehyde, is less reactive towards nucleophiles compared to the aldehyde.

    2,3,4,5-Tetramethylhexanoic Acid: The carboxylic acid form, which is more acidic and participates in different types of reactions such as esterification and amidation.

Uniqueness: 2,3,4,5-Tetramethylhexanal is unique due to its aldehyde functionality combined with the steric hindrance provided by the four methyl groups. This combination influences its reactivity and the types of reactions it can undergo, making it a valuable compound in both synthetic and research applications.

Properties

CAS No.

136343-21-0

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

2,3,4,5-tetramethylhexanal

InChI

InChI=1S/C10H20O/c1-7(2)9(4)10(5)8(3)6-11/h6-10H,1-5H3

InChI Key

KNPCAXPRSRIULI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C(C)C(C)C=O

Origin of Product

United States

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